Cas no 1082453-57-3 ((4-BroMo-phenyl)-cyclopentyl-acetic acid)
(4-BroMo-phenyl)-cyclopentyl-acetic acid Chemical and Physical Properties
Names and Identifiers
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- (4-BroMo-phenyl)-cyclopentyl-acetic acid
- Benzeneacetic acid, 4-bromo-α-cyclopentyl-
- 2-(4-bromophenyl)-2-cyclopentylacetic acid
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- Inchi: 1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16)
- InChI Key: QXBDOMRNBZRJKA-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C1=CC=C(Br)C=C1)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
(4-BroMo-phenyl)-cyclopentyl-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B997918-10mg |
(4-Bromo-phenyl)-cyclopentyl-acetic Acid |
1082453-57-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997918-50mg |
(4-Bromo-phenyl)-cyclopentyl-acetic Acid |
1082453-57-3 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B997918-100mg |
(4-Bromo-phenyl)-cyclopentyl-acetic Acid |
1082453-57-3 | 100mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505830-1g |
2-(4-Bromophenyl)-2-cyclopentylacetic acid |
1082453-57-3 | 98% | 1g |
¥2732.00 | 2024-08-09 |
(4-BroMo-phenyl)-cyclopentyl-acetic acid Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (4-BroMo-phenyl)-cyclopentyl-acetic acid
Comprehensive Overview of (4-Bromo-phenyl)-cyclopentyl-acetic acid (CAS No. 1082453-57-3): Properties, Applications, and Research Insights
(4-Bromo-phenyl)-cyclopentyl-acetic acid (CAS No. 1082453-57-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated derivative of phenylcyclopentylacetic acid is characterized by its unique molecular structure, which combines a cyclopentyl ring with a 4-bromophenyl group, offering distinct reactivity and potential applications. Researchers and industry professionals frequently search for this compound due to its relevance in drug discovery, medicinal chemistry, and material science.
The compound's CAS number 1082453-57-3 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Its systematic name, (4-Bromo-phenyl)-cyclopentyl-acetic acid, reflects its IUPAC nomenclature, which is essential for accurate scientific communication. Users often query terms like "synthesis of (4-Bromo-phenyl)-cyclopentyl-acetic acid" or "CAS 1082453-57-3 suppliers", highlighting the demand for both synthetic methodologies and commercial availability.
In the context of current research trends, (4-Bromo-phenyl)-cyclopentyl-acetic acid is explored for its potential as a building block in the development of bioactive molecules. Its bromine substituent provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in modern organic synthesis. This aligns with the growing interest in halogenated compounds for their role in designing targeted therapies and small-molecule inhibitors.
From a physicochemical perspective, CAS 1082453-57-3 exhibits properties typical of aromatic carboxylic acids, including moderate solubility in polar organic solvents and a defined melting point range. These characteristics are frequently searched by chemists optimizing reaction conditions or formulating drug delivery systems. Questions like "solubility of (4-Bromo-phenyl)-cyclopentyl-acetic acid" or "stability under acidic conditions" are common in academic and industrial forums.
The compound's relevance extends to green chemistry initiatives, where researchers seek sustainable synthetic routes. Recent publications have investigated catalytic methods to introduce the cyclopentyl moiety or replace traditional bromination protocols with eco-friendly alternatives. Such advancements resonate with global efforts to reduce the environmental footprint of chemical manufacturing, a topic increasingly prioritized in SEO-driven queries.
In analytical applications, (4-Bromo-phenyl)-cyclopentyl-acetic acid serves as a reference standard in HPLC and LC-MS methodologies, particularly in pharmacokinetic studies. Its distinct UV absorption profile, attributed to the bromophenyl chromophore, makes it detectable at low concentrations—a feature valuable for bioanalytical method development. Laboratories often search for "CAS 1082453-57-3 analytical data" or "spectroscopic properties" to support method validation.
Emerging discussions in preclinical research highlight the compound's utility in probing enzyme-substrate interactions, especially in studies involving carboxylate-binding proteins. The acetic acid moiety facilitates coordination with metal ions or active-site residues, a property leveraged in fragment-based drug design. These applications align with trending searches on "structure-activity relationships of brominated aromatics" and "cyclopentyl derivatives in medicinal chemistry".
Commercial suppliers of CAS 1082453-57-3 emphasize compliance with REACH and GMP standards, addressing regulatory concerns prevalent in user queries. Certificates of Analysis (CoA) typically include data on purity, residual solvents, and heavy metal content, which are critical for end-users in regulated industries. Keywords like "high-purity (4-Bromo-phenyl)-cyclopentyl-acetic acid" or "bulk quantities CAS 1082453-57-3" reflect procurement-focused searches.
Future directions for this compound may involve its integration into peptide mimetics or bioconjugates, capitalizing on the steric and electronic effects of the cyclopentyl group. Such innovations could address current challenges in cell permeability and metabolic stability—topics dominating recent scientific literature and patent filings. Researchers actively seek insights on "derivatization strategies for CAS 1082453-57-3" to expand its utility.
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